molecular formula C25H31N3O4 B5025772 3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide

Cat. No.: B5025772
M. Wt: 437.5 g/mol
InChI Key: GBYALOZGRALYBP-UHFFFAOYSA-N
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Description

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a cyclopropyl group, and a methoxybenzamide moiety, making it a unique structure for various chemical reactions and applications.

Properties

IUPAC Name

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-17(29)26-20-6-3-18(4-7-20)16-28-13-11-22(12-14-28)32-24-15-19(5-10-23(24)31-2)25(30)27-21-8-9-21/h3-7,10,15,21-22H,8-9,11-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYALOZGRALYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)C(=O)NC4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetamidophenyl group, and the coupling with the methoxybenzamide moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamidophenyl Group: This step may involve the use of acetamidophenyl derivatives and coupling reactions.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with methoxybenzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-acetamidophenyl)methyl]piperidine
  • N-cyclopropyl-4-methoxybenzamide
  • 4-methoxybenzamide derivatives

Uniqueness

3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

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